![molecular formula C22H22FN3OS B2701691 6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine CAS No. 1326854-44-7](/img/structure/B2701691.png)
6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6-fluoro-N-[3-(methylthio)phenyl]-3-(piperidin-1-ylcarbonyl)quinolin-4-amine” is a complex organic molecule. It contains a quinoline core, which is a heterocyclic aromatic organic compound with the chemical formula C9H7N. This core is substituted with various functional groups including a fluorine atom, a methylthio phenyl group, and a piperidin-1-ylcarbonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the quinoline core, followed by various substitution reactions to add the functional groups. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the planar quinoline core, with the various substituents adding complexity to the structure. The presence of the nitrogen atom in the quinoline ring and the piperidine ring could potentially allow for hydrogen bonding interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the fluorine atom is highly electronegative and would likely influence the electronic properties of the molecule. The amine group could potentially undergo reactions with acids or electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group and the electronegative fluorine atom could influence its solubility properties .Aplicaciones Científicas De Investigación
Cyclization and Amination Reactions
Research by Strekowski et al. (1996) explores the efficient cyclization of ketimines containing a fluorine atom to produce quinoline derivatives through reactions with lithium reagents. This study highlights the potential of such compounds in synthetic organic chemistry, particularly in the regioselective displacement and cyclization reactions critical for developing pharmaceuticals and materials science (Strekowski et al., 1996).
Synthesis and Biological Activity
The synthesis and evaluation of quinoline derivatives for their biological activities are common in the search for new therapeutic agents. Bhatt et al. (2015) detail the synthesis of amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives using microwave irradiation, demonstrating their potential in anticancer research. This work emphasizes the importance of quinoline derivatives in developing novel anticancer agents, with specific focus on their cytotoxic activities and molecular docking studies to understand their mechanism of action (Bhatt, Agrawal, & Patel, 2015).
Environmental and Analytical Chemistry Applications
Studies on the environmental fate and analytical detection of quinoline derivatives are essential for understanding their behavior and impact. For instance, the work by Wang et al. (2010) on the oxidation of fluoroquinolone antibiotics by chlorine dioxide provides insights into the environmental degradation pathways of these compounds. Such research is crucial for environmental monitoring and the development of strategies to mitigate the impact of pharmaceuticals on ecosystems (Wang, He, & Huang, 2010).
Fluorescent Probes and Labeling Reagents
The development of fluorescent probes based on quinoline derivatives for biomedical analysis is another area of application. Hirano et al. (2004) discuss a novel fluorophore, 6-methoxy-4-quinolone, which exhibits strong fluorescence across a wide pH range, making it suitable for use as a fluorescent labeling reagent in various biomedical analyses (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Direcciones Futuras
Propiedades
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c1-28-17-7-5-6-16(13-17)25-21-18-12-15(23)8-9-20(18)24-14-19(21)22(27)26-10-3-2-4-11-26/h5-9,12-14H,2-4,10-11H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYNTCDSHJTNPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(Cyclohexen-1-yl)ethylamino]-4-(3-nitroanilino)-4-oxobutanoic acid](/img/structure/B2701608.png)

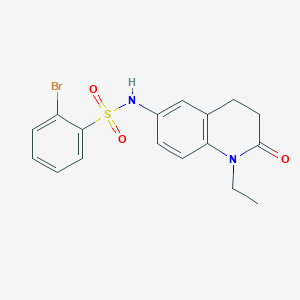
![8-[(2R,3R)-3-Hydroxy-5-oxooxolan-2-yl]octanoic acid](/img/structure/B2701614.png)
![N-(4-ethylphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2701617.png)

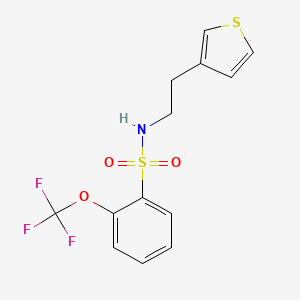
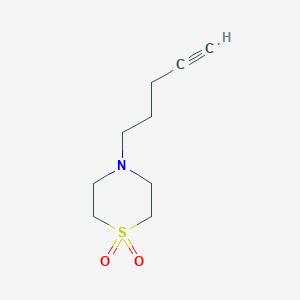
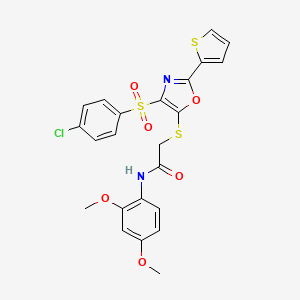
![6-{[3-(trifluoromethyl)phenyl]sulfanyl}imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-methyloxime](/img/structure/B2701623.png)
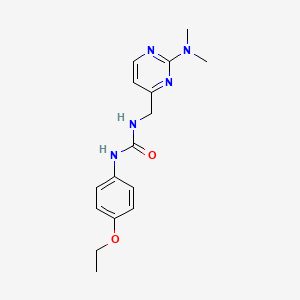
![4-[3-[(3-Cyclopropyl-6-oxopyridazin-1-yl)methyl]azetidine-1-carbonyl]benzonitrile](/img/structure/B2701626.png)
![N-{[(E)-2-phenylethenyl]sulfonyl}valine](/img/structure/B2701630.png)
![7,7-Dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]-1-pyridin-2-yl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide](/img/structure/B2701631.png)